molecular formula C17H20IN3 B5961756 [4-[(E)-[(E)-benzylidenehydrazinylidene]methyl]phenyl]-trimethylazanium;iodide

[4-[(E)-[(E)-benzylidenehydrazinylidene]methyl]phenyl]-trimethylazanium;iodide

Cat. No.: B5961756
M. Wt: 393.26 g/mol
InChI Key: VMGPPOLUPLCCEP-AGBVKWNQSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(E)-[(E)-benzylidenehydrazinylidene]methyl]phenyl]-trimethylazanium;iodide is a complex organic compound characterized by its unique structure, which includes a benzylidenehydrazinylidene moiety and a trimethylazanium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[(E)-benzylidenehydrazinylidene]methyl]phenyl]-trimethylazanium;iodide typically involves the condensation of benzaldehyde with hydrazine to form benzylidenehydrazine. This intermediate is then reacted with a phenyl group and trimethylamine under specific conditions to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[(E)-benzylidenehydrazinylidene]methyl]phenyl]-trimethylazanium;iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidenehydrazone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[(E)-benzylidenehydrazinylidene]methyl]phenyl]-trimethylazanium;iodide is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives. It is also studied for its potential as a catalyst in various chemical reactions.

Biology

In biological research, this compound is investigated for its potential as an antimicrobial agent due to its ability to interact with microbial cell membranes. It is also studied for its potential use in drug delivery systems.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including its use as an anticancer agent. Its unique structure allows it to interact with specific molecular targets in cancer cells, potentially inhibiting their growth.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of [4-[(E)-[(E)-benzylidenehydrazinylidene]methyl]phenyl]-trimethylazanium;iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylidenehydrazine: Shares the benzylidenehydrazine moiety but lacks the trimethylazanium group.

    Phenylhydrazine: Contains the hydrazine group but differs in the substitution pattern.

    Trimethylamine: Contains the trimethylazanium group but lacks the benzylidenehydrazine moiety.

Uniqueness

The uniqueness of [4-[(E)-[(E)-benzylidenehydrazinylidene]methyl]phenyl]-trimethylazanium;iodide lies in its combination of the benzylidenehydrazine and trimethylazanium groups, which confer specific chemical and biological properties. This combination allows the compound to participate in a wide range of chemical reactions and exhibit unique biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

[4-[(E)-[(E)-benzylidenehydrazinylidene]methyl]phenyl]-trimethylazanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N3.HI/c1-20(2,3)17-11-9-16(10-12-17)14-19-18-13-15-7-5-4-6-8-15;/h4-14H,1-3H3;1H/q+1;/p-1/b18-13+,19-14+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGPPOLUPLCCEP-AGBVKWNQSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C=NN=CC2=CC=CC=C2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C1=CC=C(C=C1)/C=N/N=C/C2=CC=CC=C2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.